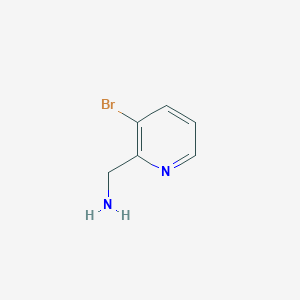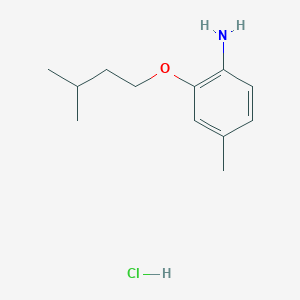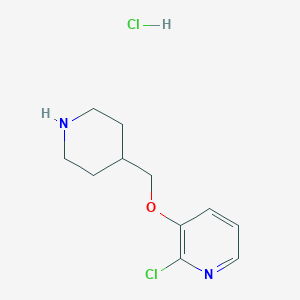![molecular formula C14H13NO B1439765 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1216790-93-0](/img/structure/B1439765.png)
1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone
概要
説明
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C14H13NO . It has a molecular weight of 211.26 .
Synthesis Analysis
The synthesis of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” can be achieved from 4-Tolylboronic acid and 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE .Molecular Structure Analysis
The molecular structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring attached to a methylphenyl group and an ethanone group .Physical And Chemical Properties Analysis
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” has a melting point of 79-81 °C and a predicted boiling point of 357.2±27.0 °C . Its density is predicted to be 1.079±0.06 g/cm3 . The pKa is predicted to be 2.95±0.25 .科学的研究の応用
Anti-Tubercular Agent Development
The structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” suggests potential use in the development of anti-tubercular agents. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, which indicates that this compound could also be explored for its efficacy in treating tuberculosis .
Leukemia Treatment Research
Compounds with a pyridinyl moiety, like “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone”, have been structurally characterized and used in the treatment of leukemia by inhibiting tyrosine kinases. This suggests that the compound may have applications in researching new therapeutic agents for leukemia .
Antiproliferative Activity Studies
The chemical structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is similar to compounds that have shown antiproliferative activity against various cancer cell lines. This implies that it could be synthesized and tested for its potential to inhibit the growth of cancer cells .
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as corticosteroid 11-beta-dehydrogenase isozyme 1 .
Mode of Action
It is known that similar compounds can catalyze the conversion of certain biochemical substances .
Biochemical Pathways
Similar compounds have been found to influence the conversion of cortisol to the inactive metabolite cortisone, and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Result of Action
Similar compounds have been found to influence the conversion of certain biochemical substances .
特性
IUPAC Name |
1-[6-(4-methylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKPZONXQYGSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)
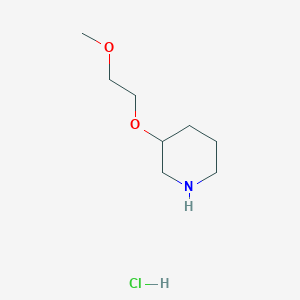
![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![3-[(1-Phenylethyl)amino]propanohydrazide](/img/structure/B1439686.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline](/img/structure/B1439688.png)
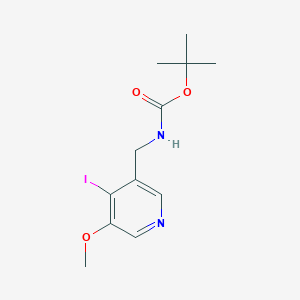
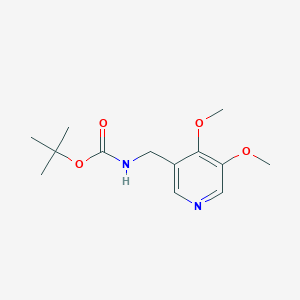
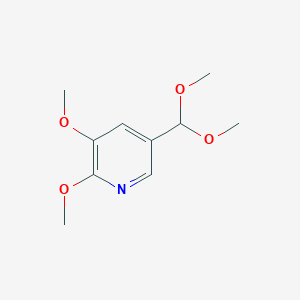
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
